molecular formula C9H6F3NO3 B569037 2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid CAS No. 69066-42-8

2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid

Cat. No.: B569037
CAS No.: 69066-42-8
M. Wt: 233.146
InChI Key: WFZYVQMWEBADID-UHFFFAOYSA-N
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Description

“2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid” is a chemical compound with the CAS Number: 79478-02-7 . It has a molecular weight of 218.13 . The IUPAC name for this compound is oxo [4- (trifluoromethyl)phenyl]acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is stored at ambient temperature .

Scientific Research Applications

Chemical Synthesis Enhancements

  • Improved Synthesis of Quinolinones : Research by Marull, Lefebvre, and Schlosser (2004) demonstrated that condensation of anilines with Et 4,4,4-trifluoroacetoacetate, a process relevant to the synthesis of compounds like 2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid, can lead to the formation of 4-(trifluoromethyl)-2-quinolinones. This method, known as the "watering protocol," highlights an advanced approach to synthesize structurally complex quinolinones efficiently Marc Marull, O. Lefebvre, M. Schlosser, 2004.

  • Activation of Anilides for Acetoxylation : A study by Wang, Yuan, and Wu (2008) explored the direct ortho-acetoxylation of anilides, leveraging palladium-catalyzed sp2 C-H bond oxidative activation. This research has implications for the functionalization of anilines, which are structurally related to this compound, offering insights into novel pathways for chemical modification and synthesis Guan‐Wu Wang, Tingting Yuan, Xue‐Liang Wu, 2008.

Material Science and Catalysis

  • Superparamagnetic Nanoparticle Catalysis : Zhang et al. (2009) reported the use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds. This study underscores the potential for using related compounds in the degradation of environmental pollutants, where this compound derivatives could play a role in the synthesis or modification of such catalytic systems Shengxiao Zhang, Xiaoli Zhao, Hongyun Niu, Yali Shi, Yaqi Cai, G. Jiang, 2009.

Advanced Materials

  • Polyaniline Synthesis : An investigation by Stejskal, Sapurina, Trchová, and Konyushenko (2008) into the oxidation of aniline highlighted the formation of conducting polyaniline nanogranules, nanotubes, and nonconducting oligoaniline microspheres. This research illustrates the versatility of aniline derivatives, closely related to the target compound, in creating materials with varied electrical properties and potential applications in electronics J. Stejskal, I. Sapurina, M. Trchová, E. N. Konyushenko, 2008.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

Properties

IUPAC Name

2-oxo-2-[4-(trifluoromethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-3-6(4-2-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZYVQMWEBADID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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